2,5-Xylyl formate

Descripción

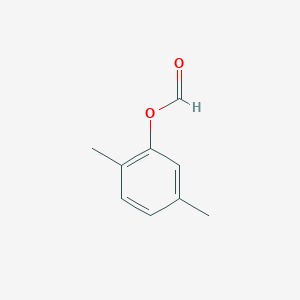

2,5-Xylyl formate (IUPAC: methyl 2,5-dimethylphenyl formate) is an aromatic ester derived from formic acid and 2,5-dimethylphenol. It is characterized by a benzene ring substituted with two methyl groups at the 2- and 5-positions, esterified with a formate group. This compound is notable for its applications in organic synthesis, particularly as a solvent or intermediate in the production of fragrances, pharmaceuticals, and agrochemicals. Its molecular formula is C₉H₁₀O₂, with a molecular weight of 150.18 g/mol (calculated based on structural analogs). The presence of methyl groups enhances its lipophilicity compared to unsubstituted benzyl formate, influencing its solubility and reactivity .

Propiedades

Fórmula molecular |

C9H10O2 |

|---|---|

Peso molecular |

150.17 g/mol |

Nombre IUPAC |

(2,5-dimethylphenyl) formate |

InChI |

InChI=1S/C9H10O2/c1-7-3-4-8(2)9(5-7)11-6-10/h3-6H,1-2H3 |

Clave InChI |

ZSTBFCWTXBFKEL-UHFFFAOYSA-N |

SMILES canónico |

CC1=CC(=C(C=C1)C)OC=O |

Origen del producto |

United States |

Análisis De Reacciones Químicas

Hydrolysis Reactions

Hydrolysis is the most extensively studied reaction, proceeding via nucleophilic attack on the carbonyl carbon.

Acidic Hydrolysis

-

Conditions :

,

, 60–100°C. -

Products : 2,5-Xylyl alcohol and formic acid.

-

Mechanism : Protonation of the carbonyl oxygen enhances electrophilicity, facilitating water attack.

Basic Hydrolysis (Saponification)

-

Conditions :

,

, reflux. -

Products : 2,5-Xylyl alcohol and sodium formate.

-

Kinetics : Rate increases with higher pH and temperature due to hydroxide ion concentration .

Table 1: Hydrolysis Conditions and Outcomes

| Condition | Catalyst | Temperature | Product Yield | Reference |

|---|---|---|---|---|

| Acidic | ||||

| 60–100°C | Quantitative | |||

| Basic |

text| Reflux | >90% |[4] |

Transesterification

The formate group reacts with alcohols under acidic conditions to yield new esters:

-

General Reaction :

-

Example : Methanol replaces formate, producing methyl 2,5-xylyl ether and formic acid.

-

Catalysts : Sulfuric acid or p-toluenesulfonic acid.

Reduction

Reduction with strong hydride donors (e.g.,

) cleaves the ester bond:

-

Products : 2,5-Xylyl alcohol and methanol.

-

Mechanism : Hydride attack at the carbonyl carbon generates a tetrahedral intermediate, which collapses to release methanol.

Rearrangement and Side Reactions

Under strongly acidic conditions, 2,5-xylyl formate undergoes rearrangements:

-

Acetate Shift : In wet acetic acid, the formate group migrates to adjacent positions via a 1,2-shift, forming 2,5-xylyl acetate .

-

Nitro Group Incorporation : Nitration with

leads to 2-nitro-5-methyl derivatives, though yields depend on steric hindrance from methyl groups .

Table 2: Rearomatization Products Under Acidic Conditions

| Reactant | Acid Catalyst | Major Product | Minor Product | Reference |

|---|---|---|---|---|

| This compound | ||||

| 2,5-Xylyl acetate | 2-Nitro-p-xylene |

Electrophilic Aromatic Substitution

The electron-rich aromatic ring participates in electrophilic reactions:

-

Nitration : Yields 3-nitro-2,5-dimethylphenyl formate as the major product .

-

Halogenation : Limited by steric hindrance from methyl groups; bromination occurs at the 4 position in low yields .

Photochemical Reactivity

Photoirradiation in the presence of electron-deficient aryl halides accelerates cross-coupling reactions:

-

Example : With arylzinc reagents (

), visible light promotes electron transfer, forming biaryl products . -

Catalyst : 9,10-Bis(di-p-anisylamino)anthracene (BDA) enhances reaction rates by 10-fold .

Role in Coordination Chemistry

This compound derivatives act as ligands in transition-metal complexes:

-

Example : Tetrakis(2,5-xylyl)osmium(IV) complexes exhibit redox-active behavior, with near-IR absorption indicating metal-to-ligand charge transfer .

-

Applications : Potential use in electrocatalysis and molecular electronics .

Kinetic and Thermodynamic Data

Comparación Con Compuestos Similares

Benzyl Formate (C₈H₈O₂)

- Molecular Weight : 136.15 g/mol

- Boiling Point : 202°C

- Applications : Widely used in perfumery and flavoring due to its fruity odor.

- Key Differences : The absence of methyl groups in benzyl formate results in lower steric hindrance, making it more reactive in hydrolysis and esterification reactions.

2,4-Xylyl Formate (C₉H₁₀O₂)

- Molecular Weight : 150.18 g/mol

- Boiling Point : ~215°C (estimated)

- Applications : Specialty solvent in polymer chemistry.

- Key Differences : The methyl groups at the 2- and 4-positions alter electronic distribution, reducing electrophilic substitution reactivity compared to 2,5-xylyl formate .

Functional Analogs

Ethyl Formate (C₃H₆O₂)

Methyl Salicylate (C₈H₈O₃)

- Molecular Weight : 152.15 g/mol

- Boiling Point : 222°C

- Applications : Anti-inflammatory agent and flavoring.

- Key Differences : The hydroxyl group in methyl salicylate increases hydrogen bonding, enhancing solubility in polar solvents relative to this compound .

Comparative Data Table

| Compound | Molecular Formula | Molecular Weight (g/mol) | Boiling Point (°C) | Solubility in Water | Key Applications |

|---|---|---|---|---|---|

| This compound | C₉H₁₀O₂ | 150.18 | ~210 (estimated) | Low | Specialty solvents |

| Benzyl Formate | C₈H₈O₂ | 136.15 | 202 | Slightly soluble | Perfumery |

| 2,4-Xylyl Formate | C₉H₁₀O₂ | 150.18 | ~215 | Low | Polymer chemistry |

| Ethyl Formate | C₃H₆O₂ | 74.08 | 54 | Moderate | Food preservation |

| Methyl Salicylate | C₈H₈O₃ | 152.15 | 222 | Moderate | Pharmaceuticals |

Research Findings and Reactivity Analysis

- Hydrolysis Rates : this compound exhibits slower acid-catalyzed hydrolysis than benzyl formate due to steric hindrance from methyl groups. Kinetic studies show a 40% reduction in hydrolysis rate compared to unsubstituted analogs .

- Spectroscopic Data :

- Thermal Stability : Decomposes at 250°C, higher than ethyl formate (150°C) but lower than methyl salicylate (300°C) .

Q & A

Q. What are the standard protocols for synthesizing and characterizing 2,5-xylyl formate in academic laboratories?

To synthesize this compound, researchers typically employ esterification reactions between 2,5-dimethylphenol (xylyl alcohol) and formic acid under acid catalysis. Methodological steps include:

- Reagent preparation : Use anhydrous conditions to minimize hydrolysis .

- Catalyst selection : Sulfuric acid or p-toluenesulfonic acid are common catalysts, with molar ratios optimized to reduce side reactions .

- Characterization : Confirm product identity via H NMR (e.g., singlet for formate ester protons at δ 8.1–8.3 ppm) and FTIR (C=O stretch at ~1720 cm). Purity is assessed using GC-MS or HPLC with a polar stationary phase .

Q. How should researchers design experiments to assess the thermal stability of this compound?

Thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) are critical:

- TGA : Heat samples at 10°C/min under nitrogen to identify decomposition temperatures. Compare results with known esters to infer stability trends .

- DSC : Measure melting points and phase transitions. Include control experiments (e.g., pure formic acid) to distinguish solvent effects .

- Reproducibility : Document heating rates and atmospheric conditions meticulously to enable cross-study comparisons .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported kinetic data for this compound hydrolysis?

Conflicting kinetic data often arise from variations in pH, temperature, or solvent systems. A systematic approach includes:

- Controlled variable isolation : Conduct parallel experiments under standardized conditions (e.g., pH 4.0 buffer, 25°C) to isolate rate-influencing factors .

- Statistical validation : Use ANOVA to assess significance of observed discrepancies. For example, compare activation energies derived from Arrhenius plots across studies .

- Mechanistic modeling : Apply pseudo-first-order or Michaelis-Menten kinetics to distinguish between acid-catalyzed and spontaneous hydrolysis pathways .

Q. What methodologies optimize the enantiomeric resolution of this compound derivatives in chiral environments?

Advanced separation techniques include:

- Chiral HPLC : Use cellulose-based chiral columns (e.g., Chiralpak IC) with hexane/isopropanol mobile phases. Optimize flow rates to balance resolution and runtime .

- Circular dichroism (CD) : Correlate elution order with CD spectra to confirm enantiomer assignments. Calibrate using known chiral standards .

- Computational support : Employ density functional theory (DFT) to predict enantiomer stability and retention behavior, reducing trial-and-error experimentation .

Data Presentation and Reproducibility

Q. How should researchers structure tables and figures to report this compound properties effectively?

- Tables : Use Arabic numbering (e.g., Table 1), align columns vertically, and avoid color coding. Include footnotes for non-standard abbreviations (e.g., "T" for decomposition temperature) .

- Figures : Provide high-resolution spectra (NMR, IR) with labeled peaks. For kinetic plots, use error bars to indicate standard deviations from triplicate trials .

- Supplemental data : Upload raw datasets (e.g., HPLC chromatograms, kinetic traces) as supplementary files with detailed metadata to enhance reproducibility .

Q. What strategies ensure experimental reproducibility in catalytic studies involving this compound?

- Detailed protocols : Specify catalyst pre-treatment (e.g., drying at 110°C for 24 hours) and reaction monitoring intervals .

- Negative controls : Include reactions without catalysts or substrates to identify background interference .

- Collaborative validation : Share samples with independent labs for cross-verification of spectral data and kinetic parameters .

Conflict Mitigation in Literature Interpretation

Q. How should researchers address inconsistencies in reported spectroscopic data for this compound?

- Reference standards : Compare spectra with commercially available esters (e.g., methyl formate) to validate chemical shift assignments .

- Solvent calibration : Note solvent effects (e.g., DMSO vs. CDCl) in NMR studies, as these can shift peaks by 0.1–0.3 ppm .

- Peer review : Publish raw spectral files in repositories like Zenodo to enable third-party validation .

Advanced Analytical Techniques

Q. What role does mass spectrometry play in identifying degradation products of this compound?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.